molecular formula C23H27FN2OS2 B3426930 4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 554438-86-7

4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B3426930
CAS No.: 554438-86-7
M. Wt: 430.6 g/mol
InChI Key: XWHNVMALEIODMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK) [https://pubchem.ncbi.nlm.nih.gov/]. This compound is a valuable pharmacological tool for elucidating the role of JNK signaling in cellular processes. The JNK pathway is a critical mediator of cellular stress responses, including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines, and is implicated in the regulation of apoptosis, proliferation, and differentiation [https://www.ncbi.nlm.nih.gov/books/NBK482311/]. Researchers utilize this inhibitor to investigate the pathophysiology of conditions where JNK activation is a key component, such as neurodegenerative diseases, ischemic injury, and autoimmune disorders. By selectively inhibiting JNK, this compound allows for the precise dissection of its function within the broader MAPK signaling cascade, providing crucial insights for basic research and potential therapeutic target validation. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-7-(2-methylbutan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2OS2/c1-4-23(2,3)15-7-10-17-18(13-15)29-20-19(17)21(27)26(22(28)25-20)12-11-14-5-8-16(24)9-6-14/h5-6,8-9,15H,4,7,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHNVMALEIODMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104690
Record name 7-(1,1-Dimethylpropyl)-3-[2-(4-fluorophenyl)ethyl]-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554438-86-7
Record name 7-(1,1-Dimethylpropyl)-3-[2-(4-fluorophenyl)ethyl]-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554438-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(1,1-Dimethylpropyl)-3-[2-(4-fluorophenyl)ethyl]-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the fluorophenyl ethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions.

    Cyclization: The intermediate undergoes cyclization with a suitable thiol and diazatricyclo compound under controlled temperature and pressure conditions.

    Final modifications: The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclo moiety.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The diazatricyclo structure may facilitate binding to nucleic acids or other macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 844648-06-2 (5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one):

  • Substituent Differences :
    • R1 : 2,4-Dichlorophenylmethyl vs. 4-fluorophenylethyl in the target compound.
    • R2 : Methyl vs. 2-methylbutan-2-yl.
  • The 2-methylbutan-2-yl group in the target compound introduces greater steric bulk, possibly improving metabolic resistance by shielding reactive sites (e.g., cytochrome P450 enzymes) compared to the smaller methyl group .

Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone):

  • Core Differences : Triazole vs. diazatricyclo systems.
  • Sulfanyl groups in both compounds likely participate in hydrogen bonding or covalent interactions (e.g., disulfide bridges), but the tricyclic system’s rigidity could optimize spatial alignment for such interactions .

Functional Group Analogues

Oxatricyclo Compounds (e.g., Dimethyl 1-(4-methylphenyl)-8-(thiophen-2-yl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate):

  • Heteroatom Differences : Oxygen (oxatricyclo) vs. sulfur (thia-diazatricyclo).
  • Implications :
    • Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in the target compound, whereas oxygen analogs might exhibit higher solubility in polar solvents .

Data Table: Key Comparative Properties

Property Target Compound Compound 844648-06-2 Triazole Derivative
Molecular Weight ~480 g/mol (estimated) ~460 g/mol ~520 g/mol
LogP (Predicted) 4.2 (high lipophilicity) 4.8 (higher lipophilicity) 3.5 (moderate lipophilicity)
Key Substituents 4-Fluorophenylethyl, 2-methylbutan-2-yl 2,4-Dichlorophenylmethyl, methyl Phenylsulfonyl, difluorophenyl
Metabolic Stability High (steric shielding) Moderate (smaller substituents) Low (flexible triazole core)
Synthetic Complexity High (tricyclic cyclization) Moderate Moderate (triazole coupling)

Research Findings and Implications

  • Biological Activity : The target compound’s fluorophenyl and sulfanyl groups may synergize to improve binding to cysteine protease targets (e.g., SARS-CoV-2 Mpro) compared to dichlorophenyl analogs, as fluorine’s electronegativity enhances dipole interactions .
  • Thermodynamic Stability : Computational studies (DFT) on similar tricyclic systems suggest that sulfur-containing cores exhibit lower energy barriers for ring-opening reactions compared to oxygen analogs, which may influence drug release kinetics .
  • Synthetic Challenges : The tricyclic core likely requires multi-step cyclization under high-dilution conditions, contrasting with triazole derivatives synthesized via straightforward α-halogenated ketone couplings .

Biological Activity

The compound 4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a fluorinated phenyl group, a thiazole moiety, and a diazatricyclo framework. Its molecular formula is C18H25FN2O2SC_{18}H_{25}FN_2O_2S. The presence of sulfur and nitrogen heteroatoms in its structure suggests potential reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, fluorinated derivatives have been shown to possess antiproliferative activity against various cancer cell lines. A study on fluorinated benzothiazoles revealed their ability to induce apoptosis in sensitive cancer cells through the formation of DNA adducts and activation of cytochrome P450 enzymes .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
5F 203 (Fluorinated Benzothiazole)MCF-7 (Breast Cancer)6.2DNA adduct formation, CYP1A1 induction
Compound AHCT-116 (Colon Cancer)27.3Apoptosis induction
Compound BT47D (Breast Cancer)43.4Reactive species formation

Antimicrobial Activity

Compounds containing thiazole and sulfur groups often exhibit antimicrobial properties. Research has shown that similar compounds can inhibit the growth of bacteria and fungi effectively. For example, mercapto-substituted triazoles demonstrated notable antibacterial activity against Mycobacterium tuberculosis and other pathogens .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganism TestedZone of Inhibition (mm)Reference
Mercapto-TriazoleMycobacterium tuberculosis15
Compound CStaphylococcus aureus12
Compound DEscherichia coli10

Case Studies

A case study involving the synthesis and biological evaluation of thiazole derivatives highlighted the importance of substituent groups in enhancing biological activity. The study found that modifications to the sulfur-containing moieties significantly affected the compound's ability to inhibit tumor growth in vitro.

Study Findings:

  • Synthesis : Various derivatives were synthesized by altering the substituents on the thiazole ring.
  • Biological Evaluation : The synthesized compounds were screened against multiple cancer cell lines.
  • Results : Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs.

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for determining the structural conformation of this compound, and how can spectral data resolve ambiguities in its fused heterocyclic system?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) is critical for resolving the fused tricyclic system and substituent positioning. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial orientations of the 4-fluorophenyl ethyl group. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies key functional groups like the sulfanyl (-SH) and carbonyl (C=O) moieties. Cross-referencing with X-ray crystallography data from structurally analogous compounds (e.g., tricyclic diazatricyclenes in and ) can validate assignments .

Q. How can synthetic routes for this compound be optimized to improve yield, particularly for the 8-thia-4,6-diazatricyclo core?

  • Methodological Answer : The tricyclic core formation likely relies on [7.4.0.0^{2,7}] ring-closing strategies, such as Cu(II)-mediated cascade dehydrogenation (as in for similar tricyclic systems). Key steps include:

  • Precursor Design : Use tert-butyl or 2-methylbutan-2-yl groups to sterically stabilize intermediates.
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd, Cu) to enhance cyclization efficiency.
  • Solvent/Additive Screening : Polar aprotic solvents (DMF, DMSO) with DBU as a base may improve sulfanyl group incorporation (see for analogous thioacetamide reactions). Reaction monitoring via TLC or in-situ FTIR ensures minimal byproduct formation .

Advanced Research Questions

Q. What computational strategies can model the compound’s interactions with biological targets (e.g., enzymes or receptors), and how do steric effects from the 2-methylbutan-2-yl group influence binding?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can predict binding modes. Focus on:

  • Steric Mapping : The 2-methylbutan-2-yl group’s bulky tert-butyl moiety may occupy hydrophobic pockets in target proteins, as seen in analogous tricyclic systems ().
  • Free Energy Calculations : Use MM-GBSA/PBSA to quantify binding affinities. Compare fluorophenyl-substituted analogs () to assess electronic vs. steric contributions.
  • Fragment-Based Design : Deconstruct the tricyclic core to identify minimal pharmacophores using AI-driven platforms like COMSOL Multiphysics ( ) .

Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC₅₀ values across assays) be resolved through experimental redesign?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigate via:

  • Standardized Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT).
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions ().
  • Theoretical Alignment : Link results to a conceptual framework (e.g., QSAR models from ) to contextualize outliers .

Q. What strategies are effective in designing analogs with enhanced metabolic stability while retaining the 4-fluorophenyl pharmacophore?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the sulfanyl group with methylsulfonyl or sulfonamide to reduce oxidative metabolism ().
  • Deuterium Incorporation : Introduce deuterium at benzylic positions (e.g., 4-fluorophenyl ethyl chain) to slow CYP450-mediated degradation.
  • Prodrug Approaches : Mask the carbonyl group as an ester (e.g., ethyl ester prodrugs in ) for improved bioavailability.
  • In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., tert-butyl groups in show low clearance in hepatic microsomes) .

Methodological Framework Integration

  • Theoretical Alignment : Ground studies in tricyclic heterocycle reactivity () and enzyme inhibition mechanisms () to guide hypothesis testing.
  • Data Validation : Cross-reference synthetic and computational data with crystallographic databases (e.g., CCDC entries in ) to ensure structural accuracy.
  • Interdisciplinary Tools : Integrate AI-driven process automation ( ) with traditional synthetic chemistry to accelerate iterative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Reactant of Route 2
4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.